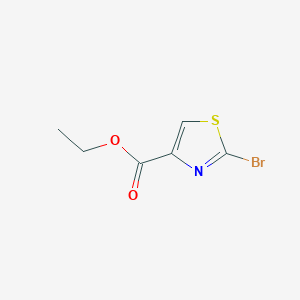

Ethyl 2-bromothiazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 603614. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-bromo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHISCQPKKGDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326608 | |

| Record name | Ethyl 2-bromothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-77-9 | |

| Record name | Ethyl 2-bromothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-bromo-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-Bromothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for ethyl 2-bromothiazole-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The document details the core chemical reactions, experimental protocols, and quantitative data to support research and development in medicinal chemistry.

Introduction

This compound is a crucial building block in organic synthesis, particularly for the creation of novel therapeutic agents. Its structure is a common scaffold in a variety of biologically active molecules. This guide outlines the prevalent and effective methods for its laboratory-scale synthesis.

Primary Synthesis Pathway

The most common and well-documented synthesis of this compound is a two-step process. This pathway begins with the formation of an aminothiazole intermediate, which is subsequently converted to the desired bromo-functionalized product via a diazotization-bromination reaction, akin to the Sandmeyer reaction.

The overall synthesis can be visualized as follows:

Caption: Overall synthesis pathway for this compound.

An alternative starting material for the first step is ethyl 3-bromopropanoate (B1231587), which reacts with thiourea under reflux conditions.[1]

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This intermediate can be synthesized via the Hantzsch thiazole synthesis.

-

Method A: From Ethyl 3-bromopyruvate A mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) in ethanol (2 mL) is stirred at 70°C for 1 hour.[2] Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration and dried to yield ethyl 2-aminothiazole-4-carboxylate.[2]

-

Method B: From Ethyl 3-bromopropanoate In a flask protected with nitrogen, ethyl 3-bromopropanoate (6.0g, 31mmol) and thiourea (2.3g, 31mmol, 1.0 eq) are refluxed at 120°C for 30 minutes.[1] The reaction progress is monitored by thin-layer chromatography. After completion, the mixture is dissolved in ethyl acetate (B1210297) and washed sequentially with distilled water and a saturated brine solution. The organic layer is then dried with anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to obtain the product.[1]

Step 2: Synthesis of this compound

This step involves the diazotization of the amino group on the thiazole ring, followed by substitution with bromine.

-

Method 1: Using Sodium Nitrite (B80452) and Hydrobromic Acid In a round-bottom flask, dimethyl sulfoxide (B87167) (DMSO) is heated to 60°C. Sodium nitrite (7.1g, 102.3mmol) and ethyl 2-amino-4-thiazolecarboxylic acid ethyl ester (4.4g, 25.6mmol) are added and stirred until fully dissolved.[1] The flask is then placed in an ice bath, and a solution of 40% hydrobromic acid (20.7g, 102.3mmol) in DMSO is added slowly. The reaction proceeds in the ice bath for 30 minutes, with progress monitored by thin-layer chromatography.[1] Following the reaction, ethyl acetate is added, and the organic layer is washed with distilled water and saturated brine. After drying and filtration, the solvent is evaporated. The crude product is purified by column chromatography.[1]

-

Method 2: Using Copper(II) Bromide and Tert-butyl Nitrite Ethyl 2-aminothiazole-4-carboxylate (100 g, 581 mmol) and copper(II) bromide (195 g, 871 mmol) are dissolved in acetonitrile (1000 ml) at 0 °C.[3] Tert-butyl nitrite (104 ml, 871 mmol) is then added slowly in a dropwise manner. The reaction mixture is allowed to gradually warm to room temperature and is stirred for 12 hours.[3] Upon completion, the mixture is diluted with ethyl acetate and water for workup.[3]

The experimental workflow can be summarized in the following diagram:

Caption: Detailed experimental workflow for the two-step synthesis.

Quantitative Data

The following table summarizes the quantitative data associated with the described synthetic methods.

| Step | Starting Materials | Reagents | Solvent | Conditions | Product | Yield | Purity | Reference |

| 1 | Ethyl 3-bromopropanoate, Thiourea | - | - | 120°C, 0.5h | Ethyl 2-aminothiazole-4-carboxylate | 83.0% | - | [1] |

| 1 | Ethyl 3-bromopyruvate, Thiourea | - | Ethanol | 70°C, 1h | Ethyl 2-aminothiazole-4-carboxylate | High | - | [2] |

| 2 | Ethyl 2-aminothiazole-4-carboxylate | NaNO₂, 40% HBr | DMSO | 0°C, 0.5h | This compound | 32.0% | - | [1] |

| 2 | Ethyl 2-aminothiazole-4-carboxylate | CuBr₂, t-BuONO | Acetonitrile | 0°C to RT, 12h | This compound | - | - | [3] |

Note: Yields can vary based on reaction scale and purification techniques. Purity is typically assessed by methods such as GC-MS or NMR, though specific percentages were not available in all cited sources. The final product, this compound, is a powder with a melting point of 67-71 °C.[4]

Conclusion

The synthesis of this compound is a well-established process that is critical for the advancement of drug discovery programs. The two-step pathway involving the formation of an aminothiazole intermediate followed by a Sandmeyer-type reaction is a reliable and adaptable method. Researchers can utilize the detailed protocols and data presented in this guide to efficiently produce this valuable chemical intermediate for their research and development needs.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-bromothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromothiazole-4-carboxylate is a crucial heterocyclic building block in organic synthesis, particularly prominent in the development of novel therapeutic agents. Its structural motif is a key component in the synthesis of various biologically active molecules, most notably as a precursor to Factor Xa (FXa) inhibitors, a class of modern anticoagulants. Understanding the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and the development of robust synthetic routes in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and the logical pathway connecting this molecule to its therapeutic target.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference. These values are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrNO₂S | [1] |

| Molecular Weight | 236.09 g/mol | |

| Melting Point | 67-71 °C | |

| Boiling Point | 154 °C / 13 mmHg | Not Applicable |

| Appearance | White to light orange to light brown powder/crystal | [1] |

| Solubility | Soluble in Methanol | Not Applicable |

| pKa (Predicted) | -1.50 ± 0.10 | Not Applicable |

| Storage Temperature | 2-8°C |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail standardized experimental methodologies for the key properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method [2][3]

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is compacted by tapping the tube gently.[3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).[2]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[3]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.[3]

Boiling Point Determination

Due to the relatively high boiling point of this compound, a micro-boiling point determination method is recommended to minimize sample usage and reduce the risk of decomposition.

Methodology: Micro-Boiling Point Determination [4][5]

-

Apparatus Setup: A small amount of the liquid sample is placed in a small-diameter test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.[4]

-

Heating: The test tube assembly is attached to a thermometer and heated in a suitable heating bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the apparatus is allowed to cool slowly.[6]

-

Measurement: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[6]

Solubility Determination

Understanding a compound's solubility is crucial for choosing appropriate solvents for reactions, purification, and formulation.

Methodology: Qualitative Solubility Testing [7][8]

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, diethyl ether, hexane).

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.[7] A small volume of the chosen solvent (e.g., 0.5 mL) is added.[7] The mixture is agitated vigorously.[7]

-

Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is deemed soluble. If it remains undissolved or forms a suspension, it is considered insoluble. The process can be repeated with gentle heating if the compound is insoluble at room temperature.

pKa Determination

The acid dissociation constant (pKa) provides insight into the ionization state of a molecule at a given pH, which is critical for understanding its behavior in biological systems.

Methodology: Potentiometric Titration [9][10]

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility).[9]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[9]

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[10]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[10]

Mandatory Visualizations

Synthesis of Factor Xa Inhibitors

This compound is a key intermediate in the synthesis of more complex molecules, such as Factor Xa inhibitors. The following diagram illustrates a generalized synthetic workflow.

Caption: Synthetic pathway from this compound to a Factor Xa inhibitor.

Role in the Blood Coagulation Cascade

Factor Xa inhibitors, derived from this compound, play a critical role in the blood coagulation cascade by selectively inhibiting Factor Xa, a key enzyme in this process.

Caption: Inhibition of the blood coagulation cascade by a Factor Xa inhibitor.[11][12][13][14]

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its role as a versatile synthetic intermediate. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its efficient utilization in the laboratory and in the scale-up of synthetic processes. The provided experimental protocols offer a framework for the accurate determination of these properties, while the visualized pathways highlight the critical connection between this foundational molecule and its ultimate application in the development of life-saving anticoagulant therapies.

References

- 1. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. chemtips.wordpress.com [chemtips.wordpress.com]

- 5. studylib.net [studylib.net]

- 6. chymist.com [chymist.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. Back to basics: the coagulation pathway [bloodresearch.or.kr]

- 13. teachmephysiology.com [teachmephysiology.com]

- 14. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-bromothiazole-4-carboxylate

CAS Number: 100367-77-9

This technical guide provides comprehensive information on Ethyl 2-bromothiazole-4-carboxylate, a key intermediate in organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a thiazole (B1198619) ring, a bromine substituent, and an ethyl ester group. These features make it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 100367-77-9 | [2][3][4] |

| Molecular Formula | C₆H₆BrNO₂S | [2][3][4] |

| Molecular Weight | 236.09 g/mol | [2][4] |

| Appearance | White to light orange to light brown powder or crystal | [3][5] |

| Melting Point | 66-72 °C | [2][3] |

| IUPAC Name | ethyl 2-bromo-1,3-thiazole-4-carboxylate | [3] |

| SMILES String | CCOC(=O)c1csc(Br)n1 | [2][3] |

| InChI Key | CNHISCQPKKGDPO-UHFFFAOYSA-N | [2][3] |

| Storage Temperature | 2-8°C | [2][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific peak values are proprietary to data providers, general information is available.

| Spectrum Type | Description | Reference(s) |

| ¹H NMR | Proton NMR data is available for this compound, which helps in confirming the arrangement of hydrogen atoms. | [6] |

| ¹³C NMR | Carbon-13 NMR data is also available, providing information about the carbon skeleton of the molecule. | [6] |

| Infrared (IR) | The IR spectrum conforms to the structure of this compound.[3] | [3][6] |

| Mass Spec (MS) | Mass spectrometry data is available to confirm the molecular weight and fragmentation pattern. | [6] |

Experimental Protocols: Synthesis

This compound can be synthesized through various routes. Below are two detailed experimental protocols.

This method involves the initial formation of an aminothiazole intermediate, followed by a Sandmeyer-type reaction to introduce the bromine atom.[2]

Step 1: Synthesis of 2-Amino-4-thiazolecarboxylic Acid Ethyl Ester

-

In a nitrogen-protected flask, combine ethyl 3-bromopropanoate (B1231587) (6.0g, 31mmol) and thiourea (B124793) (2.3g, 31mmol, 1.0 eq).

-

Reflux the mixture at 120°C for 30 minutes.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

After completion, dissolve the reaction mixture in ethyl acetate (B1210297).

-

Wash the organic layer successively with distilled water and a saturated brine solution.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain yellow 2-amino-4-thiazolecarboxylic acid ethyl ester (4.4g, 83.0% yield).[2]

Step 2: Synthesis of this compound

-

In a round-bottom flask, heat dimethyl sulfoxide (B87167) (DMSO) to 60°C.

-

Add sodium nitrite (B80452) (7.1g, 102.3mmol) and the 2-amino-4-thiazolecarboxylic acid ethyl ester (4.4g, 25.6mmol) obtained in the previous step. Stir until completely dissolved.

-

Place the flask in an ice bath and slowly add a solution of 40% hydrobromic acid (20.7g, 102.3mmol) in DMSO.

-

Allow the reaction to proceed in the ice bath for 30 minutes, monitoring by TLC.

-

After the reaction, add ethyl acetate and wash the organic layer successively with distilled water and saturated brine solution.

-

Dry the organic layer, filter, and evaporate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (ethyl acetate: petroleum ether = 1:1) and recrystallize from petroleum ether to obtain this compound (1.9g, 32.0% yield).[2]

References

- 1. Compound X gave the following spectroscopic data (IR, Mass Spectrum, 13C .. [askfilo.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. rsc.org [rsc.org]

- 6. This compound(100367-77-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide on Ethyl 2-bromothiazole-4-carboxylate

This guide provides a detailed overview of the molecular structure and properties of Ethyl 2-bromothiazole-4-carboxylate, a heterocyclic building block of interest to researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Data

The key quantitative data for this compound are summarized in the table below, offering a clear comparison of its fundamental properties.

| Property | Value |

| Molecular Formula | C6H6BrNO2S[1][2][3][4] |

| Molecular Weight | 236.09 g/mol [1][3][5] |

| CAS Number | 100367-77-9[1][2][6] |

| Appearance | Powder[1] |

| Melting Point | 67-71 °C[1] |

| InChI Key | CNHISCQPKKGDPO-UHFFFAOYSA-N[1][3][4] |

| SMILES | CCOC(=O)c1csc(Br)n1[1][4][7] |

Molecular Structure

The molecular structure of this compound is characterized by a thiazole (B1198619) ring substituted with a bromine atom at the 2-position and an ethyl carboxylate group at the 4-position.

References

- 1. This compound 96 100367-77-9 [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Ethyl 2-bromo-1,3-thiazole-4-carboxylate | C6H6BrNO2S | CID 353965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound - CAS:100367-77-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | 100367-77-9 | TCI AMERICA [tcichemicals.com]

- 7. This compound [stenutz.eu]

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 2-bromothiazole-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to assist researchers in the efficient and effective production of this versatile molecule.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through a two-step process. This involves the initial formation of an aminothiazole intermediate, followed by a diazotization and bromination reaction. An alternative approach is the direct construction of the thiazole (B1198619) ring via the Hantzsch thiazole synthesis.

Route 1: Two-Step Synthesis via Ethyl 2-aminothiazole-4-carboxylate

This is the most commonly cited and well-documented method for preparing this compound. The synthesis is bifurcated into two distinct stages:

-

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate: This intermediate is typically prepared by the condensation of a three-carbon component with thiourea (B124793). The two primary variations of this step involve the use of either ethyl bromopyruvate or ethyl 3-bromopropanoate (B1231587).

-

Step 2: Sandmeyer-type Reaction: The amino group of Ethyl 2-aminothiazole-4-carboxylate is then converted to a bromine group through a diazotization reaction followed by treatment with a bromide source, often in the presence of a copper catalyst.

The following table summarizes the quantitative data for the two-step synthesis of this compound, providing a comparison of the different starting materials for the initial step.

| Step | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 1a | Ethyl 3-bromopropanoate, Thiourea | Neat | Reflux at 120°C for 0.5 hours | 83.0 | Not Specified | [1] |

| 1b | Ethyl bromopyruvate, Thiourea | Ethanol | Room Temperature | 74.0 | Not Specified | |

| 2 | Ethyl 2-aminothiazole-4-carboxylate | Sodium nitrite (B80452), 40% Hydrobromic acid, Dimethyl sulfoxide (B87167) | 0°C (ice bath) for 0.5 hours | 32.0 | >96.0 (after purification) | [1] |

Note: The yield for Step 2 is calculated from the Ethyl 2-aminothiazole-4-carboxylate intermediate. The overall yield for the two-step process starting from ethyl 3-bromopropanoate is approximately 26.6%.

Step 1a: Synthesis of Ethyl 2-aminothiazole-4-carboxylate from Ethyl 3-bromopropanoate and Thiourea [1]

-

To a nitrogen-protected flask, add ethyl 3-bromopropanoate (6.0 g, 31 mmol) and thiourea (2.3 g, 31 mmol, 1.0 eq).

-

Heat the mixture to reflux at 120°C for 30 minutes.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

After completion, dissolve the reaction mixture in ethyl acetate (B1210297).

-

Wash the organic layer successively with distilled water and a saturated brine solution.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting product is yellow Ethyl 2-aminothiazole-4-carboxylate (4.4 g, 83.0% yield).

Step 1b: Synthesis of Ethyl 2-aminothiazole-4-carboxylate from Ethyl Bromopyruvate and Thiourea

-

Dissolve ethyl bromopyruvate (7.8 g, 40 mmol) and thiourea (3.1 g, 40 mmol) in 40 ml of ethanol.

-

Stir the reaction at room temperature. A white solid will precipitate.

-

Filter the precipitate, wash with a suitable solvent, and dry to obtain Ethyl 2-aminothiazole-4-carboxylate (7.5 g, 74% yield).

Step 2: Synthesis of this compound via Sandmeyer-type Reaction [1]

-

In a round-bottom flask, heat dimethyl sulfoxide (DMSO) to 60°C.

-

Add sodium nitrite (7.1 g, 102.3 mmol) and the Ethyl 2-aminothiazole-4-carboxylate (4.4 g, 25.6 mmol) obtained from Step 1.

-

Stir the mixture until all solids are completely dissolved.

-

Place the round-bottom flask in an ice bath.

-

Slowly add a solution of 40% hydrobromic acid (20.7 g, 102.3 mmol) in dimethyl sulfoxide.

-

Allow the reaction to proceed in the ice bath for 30 minutes, monitoring by TLC.

-

Upon completion, add ethyl acetate and wash the organic layer successively with distilled water and saturated brine solution.

-

Dry the organic layer, filter, and evaporate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (ethyl acetate: petroleum ether = 1:1) and recrystallize from petroleum ether to obtain this compound (1.9 g, 32.0% yield).

Route 2: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis offers a direct, one-pot approach to the thiazole ring system. This method involves the reaction of an α-haloketone or a related compound with a thioamide. For the synthesis of this compound, this would conceptually involve the reaction of a brominated β-ketoester with a source of the thioamide functionality. While a specific, high-yield protocol for the direct synthesis of this compound using this method is not as commonly reported, the general principle is a cornerstone of thiazole synthesis.

-

Combine the α-halocarbonyl compound (e.g., ethyl 2-bromoacetoacetate) and the thioamide (e.g., thiourea) in a suitable solvent such as ethanol.

-

The reaction is often heated to reflux to drive the condensation and cyclization.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation upon addition of water or by extraction.

-

Purification is achieved through recrystallization or column chromatography.

Mandatory Visualizations

To further elucidate the synthetic processes, the following diagrams have been generated using the DOT language.

Caption: Workflow for the two-step synthesis of this compound.

Caption: General logical relationship in the Hantzsch thiazole synthesis.

References

An In-depth Technical Guide on the Solubility of Ethyl 2-bromothiazole-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-bromothiazole-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes qualitative solubility predictions based on chemical principles and detailed experimental protocols for precise quantitative measurement.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 100367-77-9 | [1][2][3] |

| Molecular Formula | C₆H₆BrNO₂S | [1][2] |

| Molecular Weight | 236.09 g/mol | [1] |

| Appearance | White to light orange/brown powder/crystal | [2] |

| Melting Point | 67-71 °C | [1] |

| Purity | >95.0% (GC) |

Predicted Qualitative Solubility

Based on the principle of "like dissolves like" and information gleaned from its synthesis and purification processes, the qualitative solubility of this compound in common organic solvents can be predicted. The presence of a polar ester group and the heteroatoms (N and S) in the thiazole (B1198619) ring, combined with the relatively nonpolar bromo- and ethyl-substituents, suggests it will be soluble in a range of polar and moderately nonpolar solvents.

| Solvent Classification | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can engage in hydrogen bonding with the nitrogen and oxygen atoms of the solute. The compound is explicitly mentioned as being soluble in Methanol. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Ethyl Acetate | High to Moderate | The polar nature of both the solvent and solute facilitates dissolution through dipole-dipole interactions. Its use in DMSO and Ethyl Acetate during synthesis supports this prediction. |

| Non-Polar | Toluene, Hexane, Petroleum Ether | Low to Insoluble | The significant difference in polarity between the solute and these solvents will likely hinder dissolution. Its recrystallization from petroleum ether suggests lower solubility at room temperature. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is necessary. The following section details the widely accepted shake-flask method for determining the solubility of a solid organic compound.

Experimental Protocol: Shake-Flask Method

This method involves creating a saturated solution of this compound in a chosen solvent and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

The solubility is then calculated by multiplying the measured concentration by the dilution factor.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Logical Flow in Drug Development Context

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter in drug development. It influences bioavailability, formulation strategies, and purification methods. The following diagram illustrates the logical relationship between solubility and key development stages.

Caption: Relationship between solubility and key stages in drug development.

References

Spectroscopic Profile of Ethyl 2-bromothiazole-4-carboxylate: A Technical Guide

For immediate release: This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-bromothiazole-4-carboxylate (CAS No. 100367-77-9), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.52 | Singlet | - | 1H | Thiazole C5-H |

| 4.29 | Quartet | 7.1 | 2H | -OCH₂CH₃ |

| 1.29 | Triplet | 7.1 | 3H | -OCH₂CH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

¹³C NMR Data

Specific experimental ¹³C NMR data for this compound was not available in the reviewed literature.

Infrared (IR) Spectroscopy Data

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 235.90 | [M+1]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving the sample in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The ¹H NMR spectrum was recorded on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using the KBr pellet method. A small amount of this compound is intimately mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then compressed under high pressure to form a transparent pellet, through which a beam of infrared radiation is passed. The resulting spectrum represents the absorption of infrared radiation by the sample.

Mass Spectrometry (MS)

Mass spectral analysis was performed using a mass spectrometer with an appropriate ionization source. The sample was introduced into the instrument, ionized, and the resulting ions were separated based on their mass-to-charge ratio (m/z). The spectrum was recorded, and the molecular ion peak and any fragmentation patterns were analyzed to confirm the molecular weight of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

The Multifaceted Therapeutic Potential of Thiazole Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The thiazole (B1198619) nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design and synthesis of a vast array of biologically active molecules. Thiazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and development as anticancer, antimicrobial, anti-inflammatory, antiviral, and antitubercular agents. This technical guide provides an in-depth overview of the significant biological activities of thiazole derivatives, tailored for researchers, scientists, and drug development professionals. It encompasses quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a comprehensive understanding of this versatile heterocyclic system.

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1] Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes such as cell cycle progression, proliferation, and survival. A significant number of thiazole-based compounds exert their anticancer effects by targeting and inhibiting various protein kinases.[1][2]

Mechanism of Action: Targeting Kinase Signaling Pathways

Many thiazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[1][2]

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3] Several thiazole derivatives have been developed as inhibitors of key kinases within this pathway.[2][3]

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial signaling pathway that regulates cell proliferation, differentiation, and apoptosis. Thiazole derivatives have been shown to interfere with this pathway, often by inhibiting key kinases like p38 MAPK.[4]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID/Name | Target Cell Line | IC50 (µM) | Reference |

| Compound 3b | Leukemia HL-60(TB) | 0.086 (PI3Kα) / 0.221 (mTOR) | [3] |

| Compound 4c | MCF-7 (Breast Cancer) | 2.57 | |

| Compound 4c | HepG2 (Liver Cancer) | 7.26 | |

| Thiazole-naphthalene derivative 5b | MCF-7 (Breast Cancer) | 0.48 | [5] |

| Thiazole-naphthalene derivative 5b | A549 (Lung Cancer) | 0.97 | [5] |

| 4-chlorophenylthiazolyl derivative 4b | MDA-MB-231 (Breast Cancer) | 3.52 | [2] |

| 3-nitrophenylthiazolyl derivative 4d | MDA-MB-231 (Breast Cancer) | 1.21 | [2] |

| Hydrazonyl-thiazole derivative 6 | MCF-7 (Breast Cancer) | 0.09 (EGFR) | [6] |

| Thiazole derivative 39 | MCF-7 (Breast Cancer) | 0.153 (EGFR) / 0.108 (HER2) | [7] |

| Thiazole derivative 43 | MCF-7 (Breast Cancer) | 0.122 (EGFR) / 0.078 (HER2) | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Thiazole compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[8]

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)[8][9]

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[3]

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the thiazole compounds. A vehicle control (DMSO) should be included. Incubate the plate for an additional 48 to 72 hours.[3]

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Read the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[8][9]

-

Data Analysis: The percentage of cell viability is calculated using the formula: [(Absorbance of treated cells / Absorbance of control cells) x 100]. The IC50 value is then determined from a dose-response curve.

Antimicrobial Activity of Thiazole Derivatives

The emergence of multidrug-resistant microbial strains has created an urgent need for novel antimicrobial agents. Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[11]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of thiazole compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID/Name | Microorganism | MIC (µg/mL) | Reference |

| Azo-thiazole derivative 3a | Escherichia coli | 4.88 | [4] |

| Azo-thiazole derivative 3a | Staphylococcus aureus | 4.88 | [4] |

| Azo-thiazole derivative 3a | Candida albicans | 156.25 | [4] |

| 4-hydroxyphenyl substituted benzo[d]thiazole 13 & 14 | S. aureus, E. coli, A. niger | 50-75 | [12] |

| 2,4-disubstituted 1,3-thiazole 38 | E. coli | 3.92–4.23 | [11] |

| Acetylene containing 2-(2-hydrazinyl)thiazole 25 | Mycobacterium tuberculosis H37Rv | 50 | [7] |

| Imidazo[2,1-b]thiazole-5-carboxamide ND-11543 | Mycobacterium tuberculosis | 0.0625–2.5 | [9] |

| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide 5b, 5d, 5h | Mycobacterium tuberculosis H37Rv | 1.6 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[14][15]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)[15]

-

Thiazole compounds

-

96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Resazurin (B115843) dye (optional, as a viability indicator)[16]

Procedure:

-

Preparation of Compound Dilutions: Prepare a stock solution of the thiazole compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.[15]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.[15]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, a viability indicator like resazurin can be added, where a color change indicates microbial growth.[16]

Anti-inflammatory Activity of Thiazole Derivatives

Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes.

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of thiazole compounds can be assessed by their ability to inhibit enzymes like cyclooxygenase (COX) or by their efficacy in animal models of inflammation.

| Compound ID/Name | Assay | Inhibition/IC50 | Reference |

| Nitro-substituted thiazole 3c | Carrageenan-induced paw edema | 44% inhibition | [17] |

| Nitro-substituted thiazole 3d | Carrageenan-induced paw edema | 41% inhibition | [17] |

| Thiazole derivative A1 | Carrageenan-induced paw edema | Significant inhibition | [18] |

| 4-phenyl-5-pyridyl-1,3-thiazole 10b | Anti-collagen antibody-induced arthritis | MED = 30 mg/kg | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening acute anti-inflammatory activity.[17]

Materials:

-

Thiazole compounds

-

Carrageenan (1% w/v suspension in saline)[17]

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)[17]

-

Plethysmometer or Vernier calipers for paw volume/thickness measurement[6][19]

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Divide them into groups: a control group, a standard drug group, and test groups for different doses of the thiazole compounds. All procedures should be in accordance with the guidelines of the Institutional Animal Ethics Committee.[6]

-

Compound Administration: Administer the thiazole compound, vehicle (control), or standard drug orally or intraperitoneally one hour before the carrageenan injection.[6]

-

Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension into the subplantar region of the right hind paw of each animal.[17]

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or Vernier calipers at regular time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6][19]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection. The percentage inhibition of edema is calculated using the formula: [(Edema in control group - Edema in treated group) / Edema in control group] x 100.

Antiviral and Antitubercular Activities

Thiazole derivatives have also shown promise as antiviral and antitubercular agents, addressing critical global health challenges.

Quantitative Data: Antiviral and Antitubercular Efficacy

| Compound ID/Name | Virus/Bacteria | EC50/MIC | Reference |

| Benzo[d]thiazole derivative 1 | Influenza A (H1N1, H3N2), Influenza B | ~2-10 µM (EC50) | [20] |

| Benzo[d]thiazole derivative 4 | Influenza A (H1N1, H3N2), Influenza B | ~2-10 µM (EC50) | [20] |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | 7 µg/mL (EC50) | [21] |

| Oxindole derivative 52 | Bovine Viral Diarrhoea Virus (BVDV) | 6.6 µM (EC50) | [22] |

| 2-aminothiazole (B372263) derivative 33 | Mycobacterium tuberculosis | 0.25 µM (MIC) | [23] |

| Thiazole derivative 7a | Mycobacterium tuberculosis H37Rv | >6.25 µg/mL (MIC) | [24] |

| Thiazole derivative 7b | Mycobacterium tuberculosis H37Rv | >6.25 µg/mL (MIC) | [24] |

Mechanisms of Action

The antiviral mechanisms of thiazole compounds can involve the inhibition of viral entry, replication, or the function of essential viral enzymes.[20] For instance, some benzo[d]thiazole derivatives with anti-influenza activity are suggested to act through the inhibition of heat shock protein 90 (Hsp90).[20]

The antitubercular activity of thiazole derivatives often involves targeting key enzymes in Mycobacterium tuberculosis that are essential for its survival, such as those involved in cell wall biosynthesis.[25][26]

Synthesis of Bioactive Thiazole Derivatives

The synthesis of thiazole derivatives is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a classic and widely used method. This typically involves the reaction of an α-haloketone with a thioamide.

Representative Synthesis Protocol: Hantzsch Thiazole Synthesis

The following is a general procedure for the synthesis of 2-aminothiazole derivatives.

Materials:

-

α-Haloketone (e.g., phenacyl bromide)

-

Thiourea

-

Ethanol (as solvent)

-

Triethylamine (as a base, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the α-haloketone and an equimolar amount of thiourea in ethanol.[13][27]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[13]

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product often precipitates. The solid product is collected by filtration, washed with a suitable solvent (e.g., water or ethanol), and can be further purified by recrystallization.[27]

The thiazole scaffold continues to be a highly fruitful source of novel therapeutic agents with a diverse range of biological activities. The information presented in this technical guide, including the compiled quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The versatility of the thiazole nucleus, coupled with the ever-expanding knowledge of its structure-activity relationships and mechanisms of action, ensures its continued prominence in the quest for new and effective treatments for a multitude of human diseases. Further exploration of this remarkable heterocycle is certain to yield even more promising drug candidates in the future.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijsr.net [ijsr.net]

- 7. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors [mdpi.com]

- 17. phytopharmajournal.com [phytopharmajournal.com]

- 18. researchgate.net [researchgate.net]

- 19. Design, Synthesis, In Vitro Evaluation, Multitargeted Molecular Docking, and In Silico Analysis of Some Azo-Linked 1,3,4-Thiadiazole and 1,2,4-Triazole Heterocyclic Hybrids as Potent Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. helda.helsinki.fi [helda.helsinki.fi]

- 21. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. WO2007129044A1 - Thiazole derivatives and their use as anti-tumour agents - Google Patents [patents.google.com]

- 23. Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 26. Thiazole Scaffold-based Anti-Tubercular Agents: A Review on Synthesis and Structural Modifications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 27. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-bromothiazole-4-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromothiazole-4-carboxylate is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its strategic importance lies in its role as a versatile intermediate for the construction of more complex molecules, most notably in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its key quantitative data. Furthermore, this guide illustrates the primary synthetic pathway through a detailed workflow diagram, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction and Historical Context

The thiazole (B1198619) ring is a prominent scaffold in a multitude of biologically active compounds. The introduction of a bromine atom at the 2-position and an ethyl carboxylate group at the 4-position of the thiazole ring, as seen in this compound, provides two reactive handles for further chemical modifications. This makes it a highly valuable precursor for creating diverse molecular libraries for drug screening.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This data is crucial for its identification, characterization, and quality control in a laboratory setting.

| Property | Value |

| Molecular Formula | C₆H₆BrNO₂S |

| Molecular Weight | 236.09 g/mol |

| CAS Number | 100367-77-9 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 67-71 °C |

| Boiling Point | 154 °C at 13 mmHg |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.52 (s, 1H), 4.29 (q, J=7.1 Hz, 2H), 1.29 (t, J=7.1 Hz, 3H) |

| Mass Spectrum (m/z) | 235.90 [M+1]⁺ |

Synthesis of this compound

The most commonly cited and scalable synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, Ethyl 2-amino-1,3-thiazole-4-carboxylate, via a Hantzsch-type thiazole synthesis. The second step is a Sandmeyer-type reaction where the amino group is replaced by a bromine atom.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

This step employs a classic Hantzsch thiazole synthesis by reacting an α-haloester with a thioamide.

-

Materials:

-

Ethyl bromopyruvate

-

Ethanol (B145695) (solvent)

-

-

Procedure:

-

Dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add ethyl bromopyruvate to the solution.

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain Ethyl 2-amino-1,3-thiazole-4-carboxylate.

-

-

Typical Yield: 80-90%

Step 2: Synthesis of this compound

This step involves the diazotization of the amino group of the precursor followed by bromination.

-

Materials:

-

Ethyl 2-amino-1,3-thiazole-4-carboxylate

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite (B80452)

-

Acetonitrile (solvent)

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

-

Modern Protocol Procedure:

-

To a stirred solution of Ethyl 2-amino-1,3-thiazole-4-carboxylate in acetonitrile, add copper(II) bromide.

-

Cool the mixture in an ice bath.

-

Slowly add tert-butyl nitrite to the cooled suspension.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

-

-

Typical Yield: 70-85%

Synthesis Workflow Diagram

References

An In-depth Technical Guide to Ethyl 2-bromothiazole-4-carboxylate Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-bromothiazole-4-carboxylate, a key heterocyclic building block, and its derivatives and analogs in the context of drug discovery and development. This document details the synthesis, biological activities, and mechanisms of action of these compounds, presenting quantitative data, experimental protocols, and visualizations of relevant signaling pathways.

Core Compound: this compound

This compound is a versatile organic intermediate utilized in the synthesis of a wide array of biologically active molecules.[1][2] Its thiazole (B1198619) core is a prevalent scaffold in many FDA-approved drugs, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The bromine atom at the 2-position and the ethyl carboxylate at the 4-position serve as reactive handles for further chemical modifications, allowing for the generation of diverse compound libraries for drug screening.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through multiple routes. A common method involves the bromination of ethyl 2-aminothiazole-4-carboxylate.[2] Another synthetic pathway starts from ethyl 3-bromopropanoate (B1231587) and thiourea (B124793) to first form 2-amino-4-thiazolecarboxylic acid ethyl ester, which is then converted to the target compound.[1]

Derivatives can be synthesized by leveraging the reactivity of the 2-bromo position. For instance, Suzuki-Miyaura coupling can be employed to introduce various aryl or heteroaryl substituents at this position, leading to a diverse range of analogs with potential biological activities.

Biological Activities of Thiazole Derivatives

Derivatives of the thiazole scaffold have shown significant promise in various therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

Thiazole derivatives have been extensively investigated for their potential as anticancer agents.[3][4][5][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms of action.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |

| HepG2 (Liver) | 7.26 ± 0.44 | [7] | |

| Compound B | MCF-7 (Breast) | 0.30 - 0.45 | [8] |

| U87 MG (Glioblastoma) | 0.30 - 0.45 | [8] | |

| A549 (Lung) | 0.30 - 0.45 | [8] | |

| HCT116 (Colon) | 0.30 - 0.45 | [8] | |

| Compound C | HS 578T (Breast) | 0.8 | [9] |

| Compound 11c | HepG-2 (Liver) | ~4 µg/mL | [10] |

| MCF-7 (Breast) | ~3 µg/mL | [10] | |

| HCT-116 (Colon) | ~7 µg/mL | [10] | |

| Compound 6g | HepG-2 (Liver) | ~7 µg/mL | [10] |

| MCF-7 (Breast) | ~4 µg/mL | [10] | |

| HCT-116 (Colon) | ~12 µg/mL | [10] | |

| Thiazolidin-4-one 5d | HepG2 (Liver) | 8.80 ± 0.31 µg/mL | [11] |

| MCF-7 (Breast) | 7.22 ± 0.65 µg/mL | [11] | |

| HTC-116 (Colon) | 9.35 ± 0.61 µg/mL | [11] |

Antimicrobial Activity

The thiazole ring is a key component of several antimicrobial agents.[12] Derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 16 | Escherichia coli | 1.56 - 6.25 | [13] |

| Pseudomonas aeruginosa | 1.56 - 6.25 | [13] | |

| Bacillus subtilis | 1.56 - 6.25 | [13] | |

| Staphylococcus aureus | 1.56 - 6.25 | [13] | |

| Compound 41 | Candida albicans | 0.12 | [13] |

| Ligand L1 | Candida glabrata | 32 | [14] |

| Ligand L3 | Candida glabrata | 64 | [14] |

| Cu(L2)Cl2 | Candida glabrata | 64 | [14] |

| Cu(L3)Cl2 | Candida glabrata | 64 | [14] |

Mechanism of Action and Signaling Pathways

The anticancer effects of thiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of PI3K/Akt/mTOR Pathway

A significant number of thiazole derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[4][8][12] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell growth, metabolism, and survival. Inhibition of this pathway by thiazole derivatives can lead to apoptosis and a reduction in tumor growth.

Other Mechanisms

Thiazole derivatives have also been reported to exert their anticancer effects through other mechanisms, including:

-

Tubulin polymerization inhibition: Disrupting the formation of microtubules, which are essential for cell division.[4][5]

-

Topoisomerase inhibition: Interfering with enzymes that are critical for DNA replication and repair.[4][5]

-

VEGFR-2 inhibition: Blocking the signaling of Vascular Endothelial Growth Factor Receptor 2, a key regulator of angiogenesis (the formation of new blood vessels that supply tumors).[7]

Experimental Protocols

This section provides generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported in the scientific literature.

General Procedure for the Synthesis of 2-Substituted Thiazole-4-carboxylates via Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-substituted thiazole-4-carboxylate derivative.

In Vitro Anticancer Activity Assessment (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Compound Dilution: Prepare serial dilutions of the test compounds in the broth in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compounds.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of new therapeutic agents. The synthetic versatility of the core scaffold allows for the creation of diverse chemical libraries, and the demonstrated anticancer and antimicrobial activities warrant further investigation. Future research should focus on the synthesis of novel analogs with improved potency and selectivity, detailed elucidation of their mechanisms of action, and in vivo evaluation to translate the promising in vitro results into potential clinical candidates. Structure-activity relationship (SAR) studies will be crucial in guiding the design of more effective and safer drugs based on the thiazole framework.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 10. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to Ethyl 2-bromothiazole-4-carboxylate for Researchers and Drug Development Professionals

An In-depth Overview of a Key Synthetic Intermediate

Ethyl 2-bromothiazole-4-carboxylate is a crucial building block in medicinal chemistry, playing a pivotal role in the synthesis of various pharmaceutical compounds. Its unique chemical structure, featuring a reactive bromine atom and a versatile ethyl ester group on a thiazole (B1198619) core, makes it a valuable precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and applications, with a focus on its role in the development of Factor Xa (FXa) inhibitors and its connection to the Oct3/4 signaling pathway through its derivatives.

Commercial Availability

A variety of chemical suppliers offer this compound, catering to the needs of researchers and drug development professionals. The purity and available quantities can vary, impacting its suitability for different stages of research and development. Below is a comparative table of prominent commercial suppliers.

| Supplier | Purity | Available Quantities | Price (USD) | CAS Number |

| Sigma-Aldrich | 96% | Custom | Inquiry | 100367-77-9[1] |

| TCI Chemicals | >95.0% (GC) | 1g, 5g, 25g | $33 - $265 | 100367-77-9 |

| Thermo Scientific | 96% | 1g | $79.65 | 100367-77-9[2] |

| ChemShuttle | 95% | 250g, 500g, 1kg, 5kg | $300 - $900+ | 100367-77-9 |

| US Biological | Highly Purified | 1g, 2g, 5g, 10g, 25g | Inquiry | 100367-77-9[3] |

| Chem-Supply | >95.0% | 25g | $724.00 (ex GST) | 100367-77-9[4] |

| Arrobiochem | Not Specified | Inquiry | Inquiry | 100367-77-9[5] |

Synthesis Protocol

The synthesis of this compound is a well-documented two-step process, starting from readily available precursors.[6] This section details the experimental protocol for its preparation.

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

The initial step involves the reaction of ethyl bromopyruvate with thiourea (B124793) to form the aminothiazole intermediate.

Experimental Protocol:

-

Combine ethyl bromopyruvate and thiourea in a round-bottom flask.

-

Reflux the mixture, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and partition it between ethyl acetate (B1210297) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield Ethyl 2-amino-1,3-thiazole-4-carboxylate.

Step 2: Synthesis of this compound

The second step is a Sandmeyer-type reaction where the amino group of the intermediate is replaced with a bromine atom.[6]

Experimental Protocol:

-

Dissolve Ethyl 2-amino-1,3-thiazole-4-carboxylate and copper(II) bromide in acetonitrile.

-

Cool the mixture in an ice bath.

-

Slowly add tert-butyl nitrite (B80452) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the two-step synthesis of this compound.

Application in Drug Discovery: Synthesis of Factor Xa Inhibitors

A significant application of this compound is in the synthesis of Factor Xa (FXa) inhibitors, a class of anticoagulant drugs used to treat and prevent thrombosis.[7][8] The thiazole moiety serves as a key pharmacophore in these inhibitors. The bromo- and ester- functionalities of this compound allow for further chemical modifications to build the complex molecular architectures required for potent and selective FXa inhibition.

The general synthetic strategy involves the reaction of this compound with a suitable amine, followed by further functionalization.

Relevance to Signaling Pathways: The Oct3/4 Pathway

While this compound itself is not a direct modulator of signaling pathways, its derivatives have been shown to influence critical cellular processes. Notably, a derivative, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, has been identified as a potent inducer of Oct3/4 expression. Oct3/4 is a key transcription factor that plays a crucial role in maintaining the pluripotency and self-renewal of embryonic stem cells.[9][10][11]

The Oct3/4 signaling pathway is a complex network of interactions that regulate the fate of stem cells.[12][13] The ability of a derivative of this compound to upregulate Oct3/4 highlights the potential of this chemical scaffold in the development of small molecules for regenerative medicine and cancer therapy, where the modulation of stem cell properties is a key therapeutic strategy.

The following diagram provides a simplified representation of the core Oct3/4 signaling pathway in embryonic stem cells.

Caption: A simplified diagram of the core Oct3/4 signaling pathway in embryonic stem cells.

References

- 1. 2-ブロモチアゾール-4-カルボン酸エチル 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 454610010 [thermofisher.cn]

- 3. This compound suppliers USA [americanchemicalsuppliers.com]

- 4. | Chem-Supply | Australia [shop.chemsupply.com.au]

- 5. m.indiamart.com [m.indiamart.com]

- 6. Page loading... [wap.guidechem.com]

- 7. The design and synthesis of noncovalent factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oct-3/4 regulates stem cell identity and cell fate decisions by modulating Wnt/β-catenin signalling - PMC [pmc.ncbi.nlm.nih.gov]